molecular formula C14H10ClN3O2S B231150 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide

Cat. No. B231150
M. Wt: 319.8 g/mol
InChI Key: AAXCQWCZXLOREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can induce DNA damage and apoptosis in cancer cells. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to have low toxicity in animal models. However, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in the presence of light and air.

Future Directions

There are several future directions for research on 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to study its effects on other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide and to develop more stable formulations for its use in lab experiments.

Synthesis Methods

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can be synthesized using a simple reaction between 6-methoxy-1,3-benzothiazol-2-amine and 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide.

Scientific Research Applications

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been studied for its anti-inflammatory and anti-oxidant properties.

properties

Product Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H10ClN3O2S/c1-20-8-4-5-10-11(7-8)21-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19)

InChI Key

AAXCQWCZXLOREK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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